molecular formula C16H19NO2 B13500001 Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate

Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate

Cat. No.: B13500001
M. Wt: 257.33 g/mol
InChI Key: WDKKBYZXGZUGLY-UHFFFAOYSA-N
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Description

Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate is a chemical compound with a unique structure that combines a benzyl group, an ethynyl group, and a cyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with ((1r,4r)-4-ethynylcyclohexyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of benzyl ((1r,4r)-4-oxocyclohexyl)carbamate.

    Reduction: Formation of benzyl ((1r,4r)-4-aminocyclohexyl)carbamate.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • tert-Butyl carbamate
  • Phenyl carbamate

Comparison

Benzyl ((1r,4r)-4-ethynylcyclohexyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. In contrast, benzyl carbamate lacks the ethynyl group and has different chemical properties. tert-Butyl carbamate and phenyl carbamate also differ in their substituents, leading to variations in their reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

benzyl N-(4-ethynylcyclohexyl)carbamate

InChI

InChI=1S/C16H19NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h1,3-7,13,15H,8-12H2,(H,17,18)

InChI Key

WDKKBYZXGZUGLY-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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